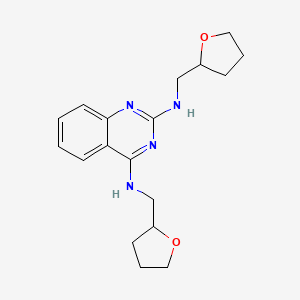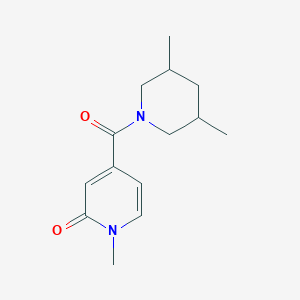![molecular formula C14H19N7O2 B7553594 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research applications. MPTP is a synthetic compound that has been synthesized using various methods, and its mechanism of action is still being explored.
作用機序
The mechanism of action of 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one is still being explored. However, it is known to be a prodrug that is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one has been shown to selectively destroy dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can lead to symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one has also been shown to cause oxidative stress and mitochondrial dysfunction, leading to cell death.
実験室実験の利点と制限
One advantage of using 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its selective destruction of dopaminergic neurons, making it a useful tool for studying the dopamine system in the brain. However, 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one has limitations, including its toxicity and potential for causing Parkinson's disease-like symptoms in animal models. 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one also has a short half-life, making it difficult to study its long-term effects.
将来の方向性
For research on 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one include exploring its potential use in the treatment of neurological disorders, such as schizophrenia and depression. Researchers may also investigate alternative methods for selectively destroying dopaminergic neurons without causing Parkinson's disease-like symptoms. Additionally, researchers may explore the use of 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one in combination with other compounds to enhance its therapeutic potential.
合成法
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one can be synthesized using various methods, including the reaction of 4-methoxypyrimidine-2-amine with 1-(4-bromophenyl)piperazine, followed by the reaction of the resulting compound with 1,2,4-triazole-3-thiol. Another method involves the reaction of 4-methoxypyrimidine-2-amine with 1-(4-chlorophenyl)piperazine, followed by the reaction of the resulting compound with 1,2,4-triazole-3-thiol. The purity of 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one has been studied for its potential use in scientific research applications, including as a tool for studying the dopamine system in the brain. 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one is known to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. 1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one has also been studied for its potential use in the treatment of other neurological disorders, such as schizophrenia and depression.
特性
IUPAC Name |
1-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-11(21-10-15-9-17-21)13(22)19-5-7-20(8-6-19)14-16-4-3-12(18-14)23-2/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKSCICWRNUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC(=N2)OC)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)

![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)

![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
